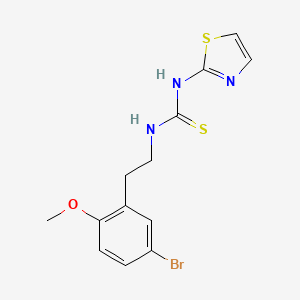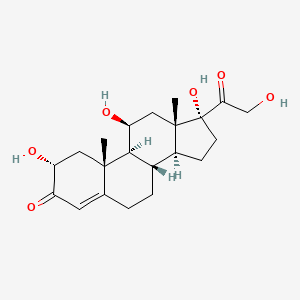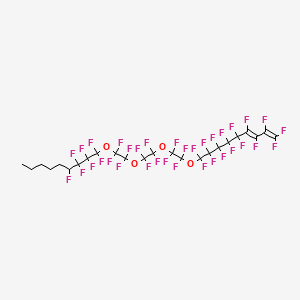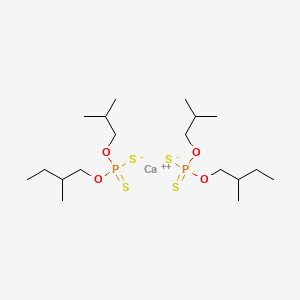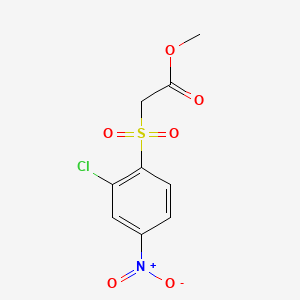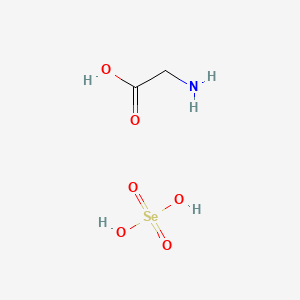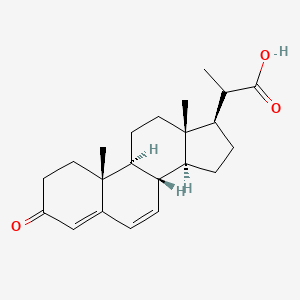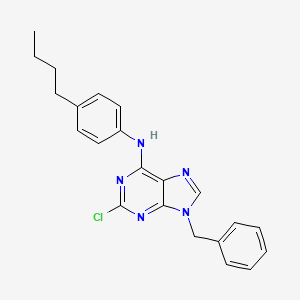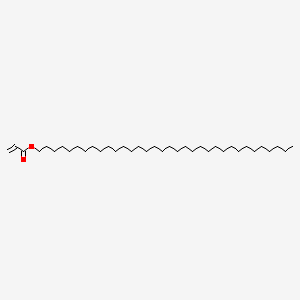
Tetratriacontyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetratriacontyl acrylate is a chemical compound with the molecular formula C37H72O2 and a molecular weight of 548.9664 g/mol . It is an ester formed from acrylic acid and tetratriacontanol, characterized by a long aliphatic chain. This compound is used in various industrial applications due to its unique properties, such as hydrophobicity and flexibility.
準備方法
Synthetic Routes and Reaction Conditions
Tetratriacontyl acrylate can be synthesized through the esterification of acrylic acid with tetratriacontanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with tetratriacontanol in the presence of a catalyst, under controlled temperature and pressure conditions. Continuous flow processes offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability .
化学反応の分析
Types of Reactions
Tetratriacontyl acrylate undergoes various chemical reactions, including:
Esterification: Formation of esters through the reaction with alcohols.
Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst.
Polymerization: Formation of polymers through free radical polymerization.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), controlled temperature.
Major Products Formed
Esterification: this compound.
Hydrolysis: Acrylic acid and tetratriacontanol.
Polymerization: Poly(this compound).
科学的研究の応用
Tetratriacontyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties
作用機序
The mechanism of action of tetratriacontyl acrylate involves its ability to form polymers through free radical polymerization. The long aliphatic chain provides flexibility and hydrophobicity to the resulting polymers, making them suitable for various applications. The molecular targets and pathways involved in its action are primarily related to its chemical structure and reactivity.
類似化合物との比較
Similar Compounds
Octadecyl acrylate: Similar in structure but with a shorter aliphatic chain.
Hexadecyl acrylate: Another similar compound with a shorter chain length.
Dodecyl acrylate: Also similar but with a significantly shorter chain.
Uniqueness
Tetratriacontyl acrylate is unique due to its long aliphatic chain, which imparts distinct properties such as enhanced hydrophobicity and flexibility compared to its shorter-chain counterparts. These properties make it particularly useful in applications requiring durable and water-resistant materials .
特性
CAS番号 |
94138-85-9 |
|---|---|
分子式 |
C37H72O2 |
分子量 |
549.0 g/mol |
IUPAC名 |
tetratriacontyl prop-2-enoate |
InChI |
InChI=1S/C37H72O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-39-37(38)4-2/h4H,2-3,5-36H2,1H3 |
InChIキー |
IHKUWVHBYSSFMD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



